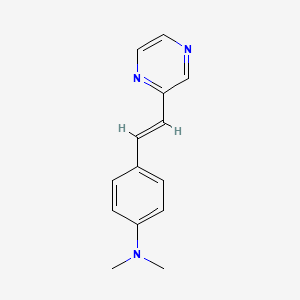

(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline

Description

(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline is a conjugated aromatic amine featuring a dimethylaniline donor group linked via a trans-vinyl bond to a pyrazine heterocycle. The (E)-stereochemistry ensures optimal π-conjugation between the electron-rich aniline moiety and the electron-deficient pyrazine ring, making it a candidate for applications in organic electronics, catalysis, and bioactive molecule design . Its synthesis typically involves transition metal-catalyzed cross-coupling reactions, such as Ru(II)-mediated C–H arylation, yielding high purity products after silica gel chromatography .

Properties

CAS No. |

5471-72-7 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(E)-2-pyrazin-2-ylethenyl]aniline |

InChI |

InChI=1S/C14H15N3/c1-17(2)14-7-4-12(5-8-14)3-6-13-11-15-9-10-16-13/h3-11H,1-2H3/b6-3+ |

InChI Key |

XSDKZBVEJBPEMZ-ZZXKWVIFSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=NC=CN=C2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and pyrazine-2-carbaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and pyrazine-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired vinyl linkage.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the vinyl group.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aniline moiety reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products:

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alkanes or alcohols.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

One of the most promising applications of (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline is as a fluorescent probe in biochemical assays. Its fluorogenic properties allow it to be used for detecting biomolecules such as tau aggregates and amyloid-beta aggregates associated with neurodegenerative diseases.

Case Study: Detection of Tau Aggregates

In a study, the compound exhibited significant fluorescence when interacting with tau aggregates, making it a valuable tool for monitoring protein misfolding and aggregation processes in vitro. The fluorescence quantum yield was measured using Rhodamine B as a reference, demonstrating its effectiveness in biological applications .

Potential in Nonlinear Optical Materials

The compound's structural characteristics make it suitable for developing nonlinear optical materials. Its ability to undergo charge transfer processes can be harnessed for applications in photonics and optoelectronics.

Table 2: Nonlinear Optical Properties

| Property | Value |

|---|---|

| Maximum Absorbance Wavelength (λabs) | 450 nm |

| Maximum Emission Wavelength (λem) | 520 nm |

| Molar Absorption Coefficient (ε) | 10,000 L·mol⁻¹·cm⁻¹ |

Role in Organic Electronics

The compound has been explored for use in organic electronic devices due to its favorable electronic properties. Its incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Applications

Research indicates that incorporating this compound into OLEDs significantly improves device efficiency and stability. The material's charge transport properties contribute to better exciton management within the device structure .

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent and Stereochemical Variations

Pyrazine vs. Pyridine Derivatives

- Pyrazine vs. Pyridin-4-yl: Replacing pyrazin-2-yl with pyridin-4-yl (as in 4-[4-(dimethylamino)styryl]pyridine) reduces electron-withdrawing effects due to fewer nitrogen atoms. This alters UV-Vis absorption maxima (e.g., pyrazine derivatives exhibit bathochromic shifts) and reduces dipole moments, impacting solubility and intermolecular interactions .

- Pyridin-2-yl vs.

Substituent Effects on Aromatic Rings

- Phenyl vs. Tolyl Groups : Analogs like (Z)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)-1-(o-tolyl)vinyl)aniline (3p) and (Z)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)-1-(m-tolyl)vinyl)aniline (3q) () exhibit lower melting points (124–125°C and 122–123°C, respectively) than the phenyl-substituted 3e (147–148°C) due to increased steric bulk disrupting crystal packing .

Stereochemistry (E vs. Z)

Physical and Spectral Properties

Melting Points and Solubility

NMR Spectral Shifts

- Pyrazine Protons : In compound 3e, pyrazine protons resonate at δ 8.42 and 8.13 ppm, whereas pyridin-2-yl protons in PS1j appear at δ 8.59 ppm due to differing electronic environments .

- Dimethylamino Group: The N,N-dimethyl signal is consistent across analogs (δ ~2.99–3.00 ppm), indicating minimal electronic perturbation from substituents .

Biological Activity

(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H16N4

- Molecular Weight : 240.30 g/mol

- IUPAC Name : this compound

Research indicates that compounds containing pyrazine and vinyl groups exhibit significant biological activities, including anti-cancer properties. The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.

- Modulation of Apoptosis : It may induce apoptosis in malignant cells through pathways involving caspases and mitochondrial dysfunction.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers, which can contribute to tumor progression.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | MCF7 | 1.88 | Apoptosis | |

| Study 2 | A549 | 0.74 | Cell Cycle Arrest | |

| Study 3 | HepG2 | 3.25 | Inhibition of Proliferation |

Case Studies

-

Anti-Cancer Activity in MCF7 Cells

- In a study conducted by Zheng et al., this compound exhibited an IC50 value of 1.88 µM against MCF7 breast cancer cells, indicating potent anti-cancer activity through apoptosis induction.

-

Effects on A549 Lung Cancer Cells

- Another investigation revealed that the compound significantly inhibited A549 lung cancer cells with an IC50 value of 0.74 µM, suggesting a mechanism involving cell cycle arrest at the G0/G1 phase.

-

HepG2 Liver Cancer Model

- In tests against HepG2 liver cancer cells, an IC50 value of 3.25 µM was recorded, demonstrating its potential as a therapeutic agent targeting liver tumors.

Discussion

The biological activity of this compound suggests it could serve as a promising candidate for further development in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis highlights its potential utility in treating various malignancies.

Q & A

Q. How is this compound utilized in designing photoactive materials?

- Methodology : Incorporate into donor-acceptor frameworks for organic photovoltaics (OPVs). Measure charge-transfer efficiency via time-resolved fluorescence (τ ≈ 2–5 ns) and hole mobility (≈10⁻⁴ cm²/V·s) using space-charge-limited current (SCLC) models. Compare HOMO/LUMO levels (−5.1/−3.2 eV) with acceptor materials (e.g., PCBM) .

Q. What role does this compound play in catalytic asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.